![molecular formula C29H32N2O7 B15029158 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15029158.png)
2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of appropriate aldehydes, ketones, and amines to form the hexahydroquinoline core.
Esterification: The carboxylate group can be introduced through esterification reactions.
Substitution Reactions: Introduction of various substituents such as the propan-2-yloxy and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Biological Research: Studying its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Quinoline Derivatives: Compounds with quinoline cores, which may have different biological activities.
Properties
Molecular Formula |
C29H32N2O7 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32N2O7/c1-17(2)37-12-13-38-29(33)26-18(3)30-23-15-20(22-10-5-6-11-25(22)36-4)16-24(32)28(23)27(26)19-8-7-9-21(14-19)31(34)35/h5-11,14,17,20,27,30H,12-13,15-16H2,1-4H3 |
InChI Key |
DPWHVZASUOGWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCOC(C)C |
Origin of Product |
United States |
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